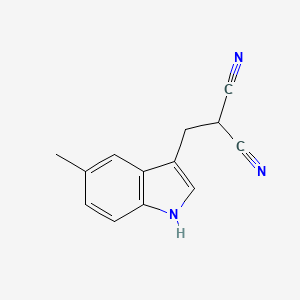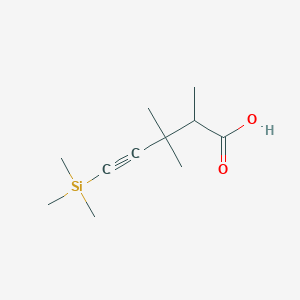
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is a chemical compound with the molecular formula C5H9BF3KO2 and a molecular weight of 208.03 g/mol . It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethylboronic acid with potassium trifluoroborate under suitable conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. This involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., THF, ethanol).
Major Products: The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate exerts its effects involves the transmetalation process in Suzuki–Miyaura coupling reactions. The boron atom in the compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boron reagent and stabilize the reaction intermediates .
Comparación Con Compuestos Similares
- Potassium (2-(benzyloxy)ethyl)trifluoroborate
- Potassium (2-(1,3-dioxolan-2-yl)ethyl)tetramethylborate
Comparison: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is unique due to its stability and ease of handling compared to other boron-containing compounds. Its specific structure allows for efficient participation in Suzuki–Miyaura coupling reactions, making it a preferred choice for forming carbon-carbon bonds in organic synthesis .
Propiedades
Fórmula molecular |
C5H9BF3KO2 |
|---|---|
Peso molecular |
208.03 g/mol |
Nombre IUPAC |
potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
HUPMIFQWTUXUPL-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1OCCO1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)



![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)


